S-acetyl-PEG4-Boc

PROTAC Linker Optimization Targeted Protein Degradation PEG Length

Researchers optimizing PROTAC linker length require a monodisperse PEG4 building block to establish SAR, but substituting chain lengths often derails degradation potency. S-acetyl-PEG4-Boc solves this as the definitive PEG4 reference point. - Precise 14-16 Å spacer for systematic DC₅₀ correlation studies - Orthogonal S-acetyl/Boc protection enables directional, two-step bioconjugation - ≥98% purity (mode) minimizes impurity-driven off-target artifacts

Molecular Formula C17H32O7S
Molecular Weight 380.5 g/mol
CAS No. 1818294-26-6
Cat. No. B610652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG4-Boc
CAS1818294-26-6
SynonymsS-acetyl-PEG4-t-butyl ester
Molecular FormulaC17H32O7S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3
InChIKeyKUEYETODKIHXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-acetyl-PEG4-Boc Technical Baseline and Linker Class


S-acetyl-PEG4-Boc (CAS 1818294-26-6), also known as AcS-PEG4-t-butyl ester, is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker specifically engineered for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . It features an S-acetyl-protected thiol group on one terminus and a Boc-protected carboxylic acid on the other, separated by a precise tetra-ethylene glycol (PEG4) spacer . The compound's molecular weight is 380.50 g/mol, with a chemical formula of C₁₇H₃₂O₇S, and it is typically supplied as a reddish-brown oily liquid or solid with a purity specification of ≥95% or ≥98% from major vendors . As a member of the S-acetyl-PEGn-Boc series, its defining characteristic is the PEG4 chain length, which is a critical determinant of the physicochemical and biological properties of the final PROTAC conjugate.

PROTAC linker platform with heterobifunctional conjugation
Defined PEG4 spacer geometry for systematic linker SAR
Protected thiol and carboxylic acid enable sequential assembly

S-acetyl-PEG4-Boc Substitution Risks in PROTACs


Substituting S-acetyl-PEG4-Boc with an apparently similar 'in-class' PEG linker, such as an analog with a different PEG chain length (e.g., PEG2, PEG3, or PEG6), is not a trivial procurement decision; it can derail a PROTAC development program. Linker length is a well-established 'conformational tuner' that dictates the mutual orientation of the target protein and E3 ligase, a prerequisite for productive ternary complex formation and subsequent ubiquitination [1]. A study on Retro-2-based PROTACs explicitly demonstrated that GSPT1 degradation efficiency was dependent on the length of the flexible PEG chain linker, highlighting that even small changes in linker composition can drastically alter biological activity [2]. Furthermore, while the functional groups (S-acetyl and Boc) may be conserved across other compounds, variations in the terminal reactive moieties (e.g., an amine instead of a carboxylic acid) will completely change the conjugation chemistry and the final PROTAC architecture . Therefore, empirical validation of a specific linker is required; the assumption that one PEG linker can be directly swapped for another without re-optimizing the entire PROTAC molecule is a primary cause of inconsistent or negative degradation results.

PEG length mismatch Different PEG units (PEG2, PEG3, PEG6) alter ternary complex geometry and degradation efficiency, requiring re-optimization.
Terminal group mismatch Replacing the carboxylic acid with an amine or other reactive group changes conjugation chemistry and final PROTAC architecture.
Monofunctional substitution m-PEG4-Boc cannot support the sequential, directional assembly enabled by the S-acetyl and Boc functionalities.

Differentiating S-acetyl-PEG4-Boc from Closest Analogs


PEG4 vs. PEG3 Linker Distance

The PEG4 spacer in S-acetyl-PEG4-Boc provides a specific end-to-end distance of approximately 14-16 Å (in an extended conformation), which is distinct from the shorter distance of ~10-12 Å offered by its closest analog, S-acetyl-PEG3-Boc . This difference in molecular reach is critical for achieving the optimal ternary complex geometry between the E3 ligase and the target protein [1]. The PEG4 length is an empirically validated standard for many PROTAC designs, offering a balanced conformational search space that PEG2 (too short) and PEG6 (too long, potentially increasing flexibility and entropic penalty) do not .

Linker End-to-End Distance
Class-level
PEG4: ~14–16 Å vs. PEG3: ~10–12 Å
Supports linker SAR optimization
Theoretical calculation; empirical validation recommended
PROTAC Linker Optimization Targeted Protein Degradation PEG Length

Vendor Purity: Carboxylic Acid vs. Amine Linker

S-acetyl-PEG4-Boc (CAS 1818294-26-6) is routinely supplied by reputable vendors with a certified purity of ≥98% . In contrast, a common functional analog, S-acetyl-PEG4-NHBoc (CAS 1404111-70-1), which contains a protected amine instead of a carboxylic acid, is frequently listed with a lower specification of ≥95% . While seemingly a small difference, the 3% purity delta can be significant in the context of multi-step PROTAC synthesis, where low-level impurities from the linker can propagate and complicate purification of the final, often high-value, degrader molecule.

Vendor Purity Specification
Head-to-head
≥98% (S-acetyl-PEG4-Boc)
Higher purity reduces downstream purification risk
Analog (S-acetyl-PEG4-NHBoc) ≥95%; lot-specific verification recommended
Linker Purity PROTAC Synthesis Procurement Specification

Orthogonal Conjugation: Heterobifunctional vs. Monofunctional PEG4

S-acetyl-PEG4-Boc is a true heterobifunctional linker, providing a latent thiol (via S-acetyl deprotection) and a protected carboxylic acid . This orthogonality is not present in m-PEG4-Boc (CAS 1447824-19-4), which is a monofunctional PEG linker terminating in a methoxy group and a Boc-protected amine . While m-PEG4-Boc can be used to attach a PEG4 spacer, it cannot facilitate subsequent conjugation to a maleimide or iodoacetamide on a second biomolecule. The S-acetyl group in the target compound can be selectively deprotected under mild conditions to yield a free thiol, enabling specific and efficient conjugation to thiol-reactive handles like maleimides . This functional duality is a quantifiable advantage, enabling a two-step, directional assembly of complex PROTAC architectures that a monofunctional linker like m-PEG4-Boc cannot achieve.

Conjugatable Termini
Head-to-head
2 reactive handles (thiol and acid) vs. 1 (m-PEG4-Boc)
Enables stepwise PROTAC assembly
Deprotection conditions must be validated
Bioconjugation PROTAC Synthesis Thiol-Ene Chemistry

Storage Stability: PEG4 vs. PEG2 Linker Shelf Life

Vendor storage recommendations provide a quantitative metric for relative stability. S-acetyl-PEG4-Boc is specified by multiple vendors for long-term storage at -20°C for up to 3 years in its pure powder form . In comparison, its shorter-chain analog, S-acetyl-PEG2-Boc (CAS 1820641-93-7), has more restrictive vendor guidance, often limited to 2 years at -20°C . This difference in recommended shelf life suggests a potential class-level trend where the increased PEG chain length may confer slightly enhanced stability to the molecule, reducing the risk of premature degradation during long-term storage in compound libraries or inventory.

Long-Term Storage Stability
Context-dependent
3 years at -20°C (powder) vs. 2 years (PEG2 analog)
Extended shelf life supports inventory planning
Vendor recommendation; real-time stability may vary
Chemical Stability Inventory Management Long-Term Storage

S-acetyl-PEG4-Boc Research & Industrial Applications


PROTAC Linker Length SAR for Ternary Complexes

S-acetyl-PEG4-Boc is the optimal procurement choice for a systematic linker SAR (Structure-Activity Relationship) study. Its defined PEG4 spacer (approx. 14-16 Å) serves as a key reference point between shorter (e.g., PEG2, PEG3) and longer (e.g., PEG6, PEG8) linkers [1]. Procuring this compound allows scientists to synthesize a PROTAC panel where the only variable is linker length, enabling direct correlation of this physical parameter with degradation potency (DC50) and selectivity, a finding supported by recent literature [2]. The high purity (≥98%) minimizes the risk of off-target effects being misattributed to linker impurities .

Orthogonal Conjugation for Stepwise PROTAC Synthesis

This linker is uniquely suited for a two-step, directional PROTAC assembly. The orthogonal protecting group strategy—Boc for carboxylic acid and S-acetyl for thiol—allows for sequential deprotection and conjugation . For example, the Boc group can be removed first under acidic conditions to attach an E3 ligase ligand via an amide bond. Subsequently, the S-acetyl group can be deprotected under mild conditions to expose a free thiol, which can then be conjugated to a maleimide-functionalized warhead . This controlled, stepwise approach is not feasible with monofunctional PEG linkers like m-PEG4-Boc, making S-acetyl-PEG4-Boc the definitive procurement choice for this advanced synthetic strategy .

Long-Term Stability for PROTAC Linker Libraries

For core facilities or research groups building and maintaining a library of PROTAC linkers for future projects, S-acetyl-PEG4-Boc offers a procurement advantage in inventory management. Its certified long-term stability (3 years at -20°C for pure powder) outlasts some shorter-chain analogs (e.g., 2 years for S-acetyl-PEG2-Boc) . This extended shelf life reduces the logistical burden and cost of frequent reordering and revalidation, ensuring that this key building block is available and reliable when a new PROTAC target is identified.

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
PEG4 spacer geometry
Ternary complex formation and degradation potency
Stepwise PROTAC assembly
Heterobifunctional reactivity
Sequential deprotection and conjugation efficiency
Linker library inventory
Long-term storage stability
Shelf-life and lot-to-lot consistency
Quote Request

Request a Quote for S-acetyl-PEG4-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.